2-Aminopyrene

説明

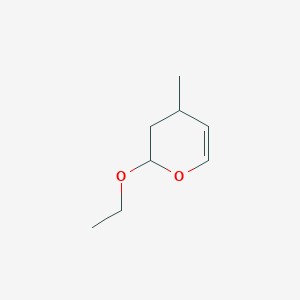

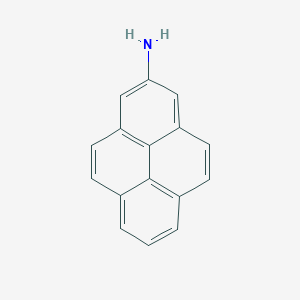

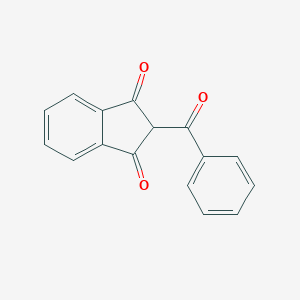

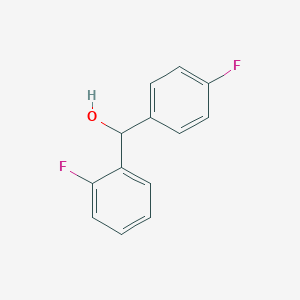

2-Aminopyrene (2-AP) is a compound that has been identified as a metabolite of 2-nitropyrene, which is a nitropolycyclic aromatic hydrocarbon detected in ambient air and not in direct emissions. It serves as an indicator for monitoring human exposure to nitropolynuclear aromatic hydrocarbons in ambient air . The compound is also a key intermediate in the synthesis of various biological molecules and pharmacophores, which are utilized in drug discovery programs due to its simple design and low molecular weight .

Synthesis Analysis

Several methods have been developed for the synthesis of 2-aminopyrene and its derivatives. Microwave-assisted multi-component reactions have been employed for the chemoselective synthesis of N-substituted 2-aminopyridines, which are closely related to 2-aminopyrene . Domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles have been used to synthesize functionalized 2-aminohydropyridines and 2-pyridinones . Additionally, a two-step methodology involving aromatic nucleophilic substitution followed by Cu-catalyzed intramolecular N-arylation has been reported for the synthesis of fused 2-aminopyrroles . Electrochemical synthesis has also been used to create adducts of 2-aminopyridine in metal chelates .

Molecular Structure Analysis

The molecular structure of 2-aminopyrene and its derivatives has been explored through various studies. For instance, the crystal structures of Zn and Ni derivatives of 2-aminopyridine complexes have been determined by X-ray diffraction, revealing how the ligand binds to the metal and the intramolecular hydrogen bonds formed . The synthesis and structure of a copper(I) complex with 1-aminopyrene, which is structurally similar to 2-aminopyrene, have been characterized, showcasing a 2D structure composed of stacking pyrene rings .

Chemical Reactions Analysis

2-Aminopyrene undergoes various chemical reactions, including nitroreduction to form DNA adducts such as N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene, which contribute to its mutagenicity . The electrochemical properties of 2-aminothiophenolatobis(2,2'-bipyridine)ruthenium(II), a related compound, have been studied, revealing a series of one-electron reversible redox waves and proposing an ECE mechanism to account for observed differences in electrochemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrene derivatives have been investigated, particularly in the context of their fluorescence. N-substituted 1- and 2-aminopyrenes have been prepared, and their absorption and fluorescence spectra, as well as fluorescence quantum yield, have been measured in different solvents. The dependence of fluorescence quantum yield on both structure and solvent polarity has been discussed, and the photophysical properties of these compounds have been compared .

科学的研究の応用

Metabolism and DNA Binding

2-Aminopyrene (2-AP) is a metabolite formed from 2-nitropyrene (2-NP), an environmental contaminant. Research shows that 2-AP undergoes metabolic transformations leading to the formation of DNA adducts such as N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene. These adducts contribute to the mutagenicity of 2-NP, highlighting the significance of 2-AP in understanding the environmental and health impacts of nitropolycyclic aromatic hydrocarbons ((Roy et al., 1991); (Upadhyaya et al., 1992)).

Photophysical Properties and Sensing Applications

The fluorescence properties of 2-AP and related compounds have been utilized in the development of novel sensors. These properties enable the selective detection of specific substances, such as picric acid, by turning off fluorescence intensity, indicating potential applications in environmental monitoring and safety (Maity et al., 2016).

Environmental Contamination and Phototransformation

1-Aminopyrene (1-AP), a related compound, is known for its environmental mutagenicity. Its phototransformation products, including 1-hydroxyaminopyrene and 1-nitrosopyrene, exhibit different levels of genotoxicity. This highlights the significance of 2-AP and its relatives in assessing the phototoxicity of environmental contaminants, particularly in aquatic ecosystems and atmospheric aerosols (Zeng et al., 2004).

Material Science and Supercapacitors

2-AP derivatives have been studied for their application in material science, particularly in the development of electrode materials for supercapacitors. The specific capacitance and charge transfer properties of these materials suggest promising potential in energy storage applications (Shi et al., 2018).

Molecular Logic Gates

In the field of molecular electronics, aminopyrene derivatives have been used to demonstrate complex logic operations. The emission response of these compounds can be switched on or off by altering their intramolecular charge transfer processes, showcasing their potential in the development of molecular logic gates (Suresh et al., 2010).

将来の方向性

特性

IUPAC Name |

pyren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUFBSLEAGDECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169543 | |

| Record name | 2-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminopyrene | |

CAS RN |

1732-23-6 | |

| Record name | 2-Aminopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)